molecular formula C21H16Cl2N4O2S B2579011 2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1206988-92-2

2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2579011
CAS No.: 1206988-92-2
M. Wt: 459.35
InChI Key: MAXFQNRXJIZHSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C21H16Cl2N4O2S and its molecular weight is 459.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of thioacetamides, characterized by its complex structure featuring an imidazole ring and a methylisoxazole moiety. The presence of both aromatic and heterocyclic components enhances its reactivity and potential applications in medicinal chemistry.

Chemical Formula

C18H16Cl2N4O2S\text{C}_{18}\text{H}_{16}\text{Cl}_2\text{N}_4\text{O}_2\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The imidazole ring is known for its role in enzyme inhibition and receptor binding, making it a candidate for studies targeting:

  • Enzyme inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor binding : It may bind to receptors such as the aryl hydrocarbon receptor (AhR), which is implicated in various cancer pathways.

Biological Activity Overview

Activity Type Description References
AnticancerExhibits selective cytotoxicity against cancer cell lines, particularly breast cancer cells.
AntimicrobialPotential activity against various microbial strains, indicating broad-spectrum effects.
Enzyme InhibitionInhibits key enzymes involved in metabolic pathways, affecting tumor growth.

Structure-Activity Relationship (SAR)

Research into the SAR of similar compounds indicates that modifications to the imidazole and isoxazole rings can significantly alter biological activity. For instance, the introduction of different substituents on the phenyl rings can enhance potency against specific cancer cell lines while reducing toxicity to normal cells.

Case Studies

  • Breast Cancer Cell Lines : A study demonstrated that derivatives of similar structures showed high selectivity towards MCF-7 breast cancer cell lines with GI50 values as low as 1 nM. This indicates that structural modifications can lead to enhanced anticancer properties while sparing normal cells .
  • Antimicrobial Screening : High-throughput screening assays have shown that compounds with similar thioacetamide structures exhibit promising antimicrobial activity against resistant strains, suggesting that this compound may also possess similar properties .

Properties

IUPAC Name

2-[5-(3,4-dichlorophenyl)-1-phenylimidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N4O2S/c1-13-9-19(26-29-13)25-20(28)12-30-21-24-11-18(14-7-8-16(22)17(23)10-14)27(21)15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAXFQNRXJIZHSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC=C(N2C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.